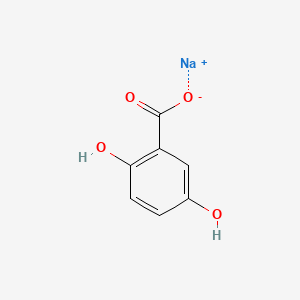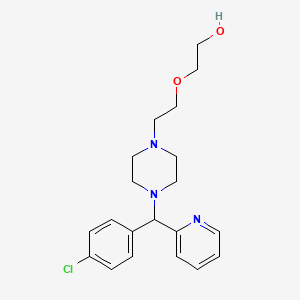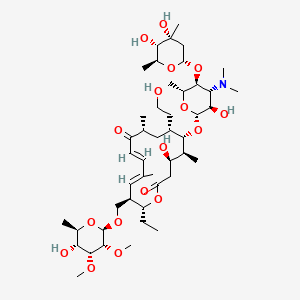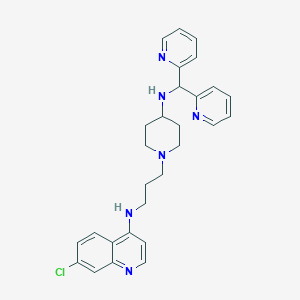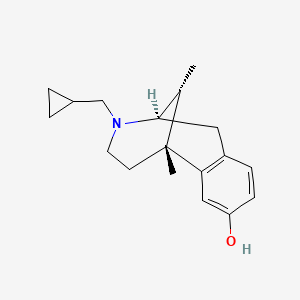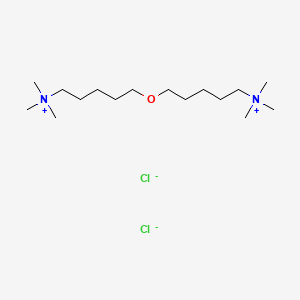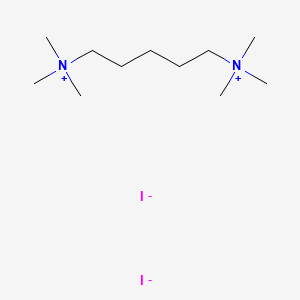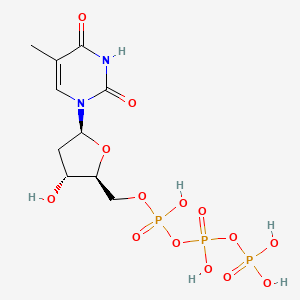
L-dTTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Telbivudine 5’-triphosphate: is the active triphosphate form of telbivudine, a synthetic thymidine nucleoside analog. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infection. Telbivudine 5’-triphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, thymidine 5’-triphosphate, leading to the termination of DNA synthesis and inhibition of viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Telbivudine is synthesized through a series of chemical reactions starting from thymidineThe final step involves phosphorylation to produce telbivudine 5’-triphosphate .
Industrial Production Methods: The industrial production of telbivudine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the selective reactions required for the synthesis of telbivudine and its subsequent phosphorylation to form telbivudine 5’-triphosphate .
Chemical Reactions Analysis
Types of Reactions: Telbivudine 5’-triphosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion of telbivudine to its active triphosphate form.
Substitution: Replacement of hydroxyl groups with phosphate groups.
Common Reagents and Conditions:
Phosphorylation: Typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled conditions.
Substitution: Utilizes nucleophilic substitution reactions with appropriate leaving groups and nucleophiles.
Major Products Formed:
Telbivudine 5’-triphosphate: The primary active metabolite formed through phosphorylation of telbivudine.
Scientific Research Applications
Chemistry: Telbivudine 5’-triphosphate is used as a reference compound in studies involving nucleoside analogs and their interactions with viral polymerases .
Biology: It is utilized in research focused on understanding the mechanisms of viral replication and the development of antiviral therapies .
Medicine: Telbivudine 5’-triphosphate is a key component in the treatment of chronic hepatitis B, providing effective viral suppression and reducing the risk of liver-related complications .
Industry: The compound is used in the pharmaceutical industry for the development and production of antiviral medications .
Mechanism of Action
Telbivudine 5’-triphosphate exerts its antiviral effects by inhibiting HBV DNA polymerase (reverse transcriptase). It competes with the natural substrate, thymidine 5’-triphosphate, leading to the incorporation of telbivudine 5’-triphosphate into the viral DNA. This incorporation results in the termination of DNA chain elongation, thereby inhibiting viral replication .
Comparison with Similar Compounds
Lamivudine: Another nucleoside analog used in the treatment of HBV.
Entecavir: A more potent nucleoside analog with a lower resistance rate.
Adefovir Dipivoxil: A nucleotide analog that inhibits HBV DNA polymerase but has a different resistance profile compared to telbivudine.
Uniqueness of Telbivudine 5’-triphosphate: Telbivudine 5’-triphosphate is unique due to its specific activity against HBV and its ability to provide sustained viral suppression with a lower rate of resistance development compared to some other nucleoside analogs .
Properties
Molecular Formula |
C10H17N2O14P3 |
|---|---|
Molecular Weight |
482.17 g/mol |
IUPAC Name |
[hydroxy-[[(2S,3R,5S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m1/s1 |
InChI Key |
NHVNXKFIZYSCEB-CSMHCCOUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


